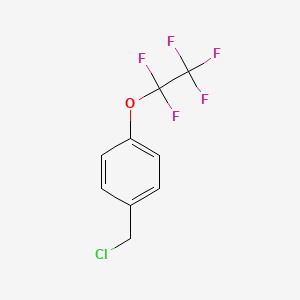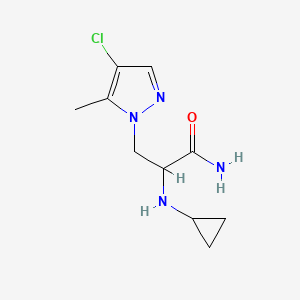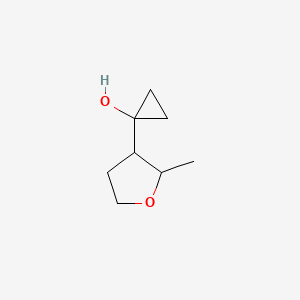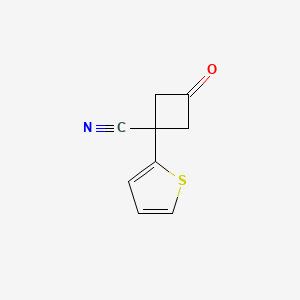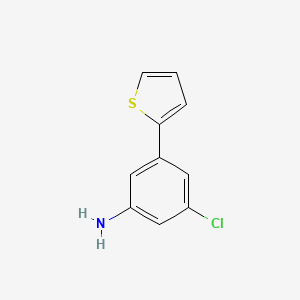
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol . This compound is characterized by its cyclobutane ring structure, which is substituted with an ethyl group and an ethylthio group, making it a valuable asset for advanced research and development projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclobutanecarboxylic acid as a starting material, which undergoes various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and development . The process often includes the use of advanced catalytic reactions and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: A simpler cyclobutane derivative with a carboxylic acid group.
3-Ethylcyclobutanecarboxylic acid: Similar structure but lacks the ethylthio group.
1-(Ethylthio)cyclobutane-1-carboxylic acid: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both ethyl and ethylthio substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
3-ethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-3-7-5-9(6-7,8(10)11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
ZRBQOMTUUUWMPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)(C(=O)O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



